REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4]([N+:14]([O-])=O)=[C:5]([CH:10]=[CH:11][C:12]=1[CH3:13])[C:6]([O:8][CH3:9])=[O:7].[H][H]>C(O)C.[Pd]>[NH2:14][C:4]1[C:3]([O:2][CH3:1])=[C:12]([CH3:13])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]
|
Name
|
|
Quantity
|
395 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C(=O)OC)C=CC1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6700 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
petroleum ether ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude product, which
|
Type
|
CUSTOM
|
Details
|
was re-crystallized from ethanol (1.6 L)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 321 g | |
YIELD: PERCENTYIELD | 93.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |